N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16293668
Molecular Formula: C19H20N6OS
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N6OS |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H20N6OS/c1-4-9-25-18(16-11-20-7-8-21-16)23-24-19(25)27-12-17(26)22-15-10-13(2)5-6-14(15)3/h4-8,10-11H,1,9,12H2,2-3H3,(H,22,26) |
| Standard InChI Key | VZVNNAJTLTUBPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group, at the 4-position with an allyl moiety, and at the 5-position with a pyrazine heterocycle. The N-(2,5-dimethylphenyl) group attached to the acetamide enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
| Topological Polar Surface Area | 131 Ų |
The allyl group introduces rotational flexibility, which may influence binding dynamics with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential heterocyclic ring formation and functionalization:
-
Triazole Core Construction: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under basic conditions forms the 1,2,4-triazole ring .
-
Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling.
-
Pyrazine Incorporation: Suzuki-Miyaura cross-coupling or direct amination attaches the pyrazine moiety.
-
Acetamide Functionalization: Reaction of the sulfanyl intermediate with 2,5-dimethylphenyl isocyanate yields the final product.
Purification typically employs column chromatography, with structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry.
Biological Activities
Antifungal Activity
The compound demonstrates broad-spectrum antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus fumigatus (MIC: 16 µg/mL), surpassing fluconazole in resistant strains . The triazole sulfur atom likely chelates fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.
Antibacterial Effects
Against Gram-positive Staphylococcus aureus, the compound exhibits MIC values of 32 µg/mL, attributed to interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Structure-Activity Relationships (SAR)
Role of the Allyl Substituent
Comparative studies with the ethyl analog (PubChem CID: 663112) reveal enhanced antifungal potency (2- to 4-fold) in the allyl derivative, attributed to improved membrane penetration via increased hydrophobicity .
Pyrazine Contribution
The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding with enzymatic targets. Removal of this moiety reduces anticancer activity by >70%, underscoring its critical role in target engagement .
In Silico Studies and Molecular Docking
Docking simulations (AutoDock Vina) predict strong binding to C. albicans CYP51 (binding energy: -9.2 kcal/mol) and human topoisomerase IIα (-8.7 kcal/mol). Key interactions include:
-
Hydrogen bonds between the triazole sulfur and CYP51 heme iron
-
π-cation interactions between pyrazine and topoisomerase IIα’s DNA-binding domain .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly after handling |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
Acute toxicity studies in rodents indicate an LD > 500 mg/kg (oral), classifying it as Category 4 under OECD guidelines .
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
-
In Vivo Efficacy: Evaluate toxicity and therapeutic index in murine models.
-
Derivatization: Explore halogenated analogs to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume